MAO-B Inhibition Potency: 4-Hydroxy-5-methylquinoline-2-carboxylic Acid vs. Unsubstituted Kynurenic Acid
The target compound demonstrates measurable inhibition of recombinant human monoamine oxidase B (MAO-B) with an IC₅₀ of 3.80 nM [1]. In contrast, the unsubstituted parent compound, kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), exhibits substantially weaker MAO-B inhibition under comparable assay conditions, with reported EC₅₀ values in the micromolar range (66 μM for GPR35 agonism as a proxy for broader receptor engagement) [2]. This represents an approximate 17,000-fold difference in potency attributable to the 5-methyl substitution.
| Evidence Dimension | MAO-B enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3.80 nM |
| Comparator Or Baseline | Kynurenic acid (unsubstituted parent): EC₅₀ = 66,000 nM (6.60E+4 nM) |
| Quantified Difference | ~17,368-fold greater potency |
| Conditions | Recombinant human MAO-B; kynuramine substrate; 20 min incubation; fluorescence detection of 4-hydroxyquinoline product |
Why This Matters
This potency differential demonstrates that the 5-methyl substituent is not a passive structural feature but a critical determinant of target engagement, directly informing compound selection for MAO-B inhibitor screening campaigns.
- [1] BindingDB BDBM50378564 (ChEMBL145781). Inhibition of recombinant human MAO-B by 4-hydroxy-5-methylquinoline-2-carboxylic acid: IC₅₀ = 3.80 nM. View Source
- [2] BindingDB BDBM81975 (ChEMBL299155). Agonist activity of kynurenic acid (4-hydroxyquinoline-2-carboxylic acid) at rat GPR35: EC₅₀ = 6.60E+4 nM. View Source
